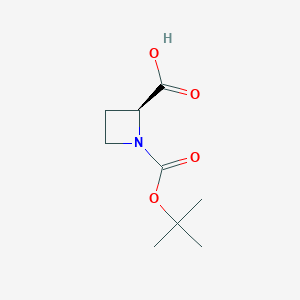

1-Boc-L-azetidine-2-carboxylic acid

Description

The exact mass of the compound (s)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJVSDZKYYXDDN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370335 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-14-6 | |

| Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-L-azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-L-azetidine-2-carboxylic acid is a crucial chiral building block in medicinal chemistry and peptide synthesis. Its constrained four-membered ring structure imparts unique conformational properties to molecules, making it a valuable proline analogue in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol [1][2] |

| Appearance | White to off-white crystalline powder[3][4] |

| Melting Point | 105-110 °C[3] |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol[3] |

| Purity | ≥98.0% (TLC), ≥99.95% (Chiral HPLC)[4] |

| Storage Temperature | -15°C to 0-8°C[3][4] |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the N-Boc protection of the parent amino acid, L-azetidine-2-carboxylic acid. This process utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent. An alternative multi-step synthesis commencing from L-aspartic acid provides another pathway to the target molecule.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from L-azetidine-2-carboxylic acid.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of L-azetidine-2-carboxylic acid

This protocol outlines the synthesis of this compound from L-azetidine-2-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

-

L-azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1N

Procedure:

-

Dissolution: Dissolve L-azetidine-2-carboxylic acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Addition of Boc Anhydride (B1165640): Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dioxane dropwise while maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR and ¹³C NMR spectral data for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.42 | s | 9H | -C(CH₃)₃ |

| 2.13 | m | 1H | Azetidine-H |

| 2.57 | m | 1H | Azetidine-H |

| 3.87 | m | 1H | Azetidine-H |

| 3.98 | m | 1H | Azetidine-H |

| 4.57 | m | 1H | α-H |

| 4.97 | br s | 1H | -COOH |

Note: Predicted data obtained from publicly available databases.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 28.3 | -C(CH₃)₃ |

| ~25 | Azetidine-CH₂ |

| ~46 | Azetidine-CH₂ |

| ~60 | α-C |

| ~80 | -C(CH₃)₃ |

| ~156 | Boc C=O |

| ~174 | Carboxylic Acid C=O |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized in Table 4.

Table 4: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1700-1740 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch |

Note: These are expected absorption ranges and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 202.1 | [M+H]⁺ |

| 224.1 | [M+Na]⁺ |

| 146.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 102.1 | [M+H - Boc]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.

Logical Relationships in Characterization

The characterization of this compound involves a logical flow of experiments to confirm its identity and purity.

Caption: A diagram illustrating the logical flow of characterization techniques.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of this important chiral building block in their scientific endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Boc-L-azetidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-L-azetidine-2-carboxylic acid is a pivotal building block in medicinal chemistry and peptide synthesis. Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. A thorough understanding of its physicochemical properties is essential for its effective application in drug design and development, influencing factors such as solubility, permeability, and binding affinity. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methodologies for their determination, and relevant experimental workflows.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₄ | [1] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/crystals | [1][4][][6] |

| Melting Point | 105-110 °C | [4] |

| Boiling Point | 321 °C at 760 mmHg | [4] |

| Density | 1.246 g/cm³ | [4] |

| Optical Rotation ([α]/D) | -120.0 ± 2.0°, c = 1 in methanol | [4] |

| Calculated logP (XLogP3-AA) | 0.9 | [2] |

| Purity | ≥98.0% (TLC) |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and data verification. While compound-specific, detailed experimental reports are often proprietary, the following sections describe standard methodologies applicable to a small molecule like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point (around 85-90 °C) and then increased at a slower rate of 1-2 °C per minute.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 105-110 °C.[4]

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a designated solvent (e.g., methanol) to a known concentration (c = 1 g/100 mL).

-

Instrumentation: A polarimeter is used, typically operating with a sodium D-line light source (589 nm).

-

Measurement: The prepared solution is placed in a sample cell of a known path length. The angle of rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique to assess the purity of a compound.

Methodology:

-

System Preparation: An HPLC system equipped with a suitable chiral column (to confirm enantiomeric purity) and a UV detector is used. The mobile phase is prepared and degassed. A typical mobile phase for a reversed-phase column could be a mixture of acetonitrile (B52724) and water with a modifier like formic acid.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The chromatogram is recorded, showing peaks corresponding to the compound and any impurities.

-

Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks.

Synthesis Workflow

This compound is a derivative of L-azetidine-2-carboxylic acid, an important pharmaceutical intermediate.[7] The synthesis generally involves the protection of the nitrogen atom of L-azetidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

Caption: General workflow for the synthesis of this compound.

Physicochemical Property Determination Workflow

The determination of the physicochemical properties of a new chemical entity is a structured process.

Caption: General workflow for determining the physicochemical properties of a compound.

Applications in Research and Development

This compound is a valuable building block in several areas:

-

Peptide Synthesis: It serves as a proline analog, and its incorporation into peptides can induce specific secondary structures and enhance stability.[1]

-

Drug Development: The azetidine (B1206935) ring is a desirable scaffold in medicinal chemistry for designing novel therapeutics with improved efficacy and pharmacokinetic profiles.[1] It is used in the synthesis of antibiotics and anti-cancer agents.[1]

-

Agrochemicals: Its properties are leveraged in the design of more effective pesticides and herbicides, potentially enhancing bioavailability and target specificity.[1]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care.

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautions: Avoid breathing dust, and use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[6]

-

Storage: Store in a cool, dry place. Recommended storage temperatures are often between 0-8°C or at -15°C.[1][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, CAS No. 51077-14-6 - iChemical [ichemical.com]

- 6. peptide.com [peptide.com]

- 7. Page loading... [wap.guidechem.com]

The Proline Mimic: A Technical Guide to the Mechanism of Action of 1-Boc-L-azetidine-2-carboxylic Acid's Active Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid is a valuable synthetic building block in medicinal chemistry, primarily utilized for the incorporation of the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) into peptides and other small molecules. The tert-butyloxycarbonyl (Boc) protecting group renders the molecule chemically stable for synthetic manipulations. However, the biological activity and mechanism of action stem from the deprotected core, L-azetidine-2-carboxylic acid. This technical guide provides an in-depth exploration of the molecular mechanisms through which L-azetidine-2-carboxylic acid exerts its biological effects, focusing on its role as a proline analogue, the induction of proteotoxic stress, and the subsequent cellular responses.

Core Mechanism: Proline Analogue and Protein Misfolding

L-azetidine-2-carboxylic acid is a structural homologue of the proteinogenic amino acid L-proline, differing by the presence of a four-membered ring instead of a five-membered ring.[1][2] This structural similarity allows it to be recognized by prolyl-tRNA synthetase, leading to its erroneous incorporation into nascent polypeptide chains in place of proline.[3][4]

The substitution of proline with Aze disrupts the normal secondary and tertiary structure of proteins.[2] The smaller, more constrained four-membered ring of Aze alters the peptide backbone's geometry, leading to protein misfolding and aggregation.[5][6] This is particularly detrimental in proline-rich proteins like collagen, where the incorporation of Aze destabilizes the triple helix structure.[2]

Cellular Response to Proteotoxic Stress: The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress signaling network known as the Unfolded Protein Response (UPR).[7][8][9] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of molecular chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins. The primary sensors of ER stress that initiate the UPR are PERK, IRE1, and ATF6. L-azetidine-2-carboxylic acid has been shown to activate the PERK and ATF6 arms of the UPR.[5]

PERK Signaling Pathway

Upon ER stress, the ER-resident chaperone BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation.[10][11] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which has two main consequences:

-

Global Translation Attenuation: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis and alleviating the protein folding load on the ER.[11][12]

-

Preferential Translation of ATF4: Despite the general shutdown of translation, the phosphorylation of eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[12] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (DDIT3).[13]

ATF6 Signaling Pathway

Activating Transcription Factor 6 (ATF6) is another ER transmembrane protein that is activated upon ER stress.[14] When misfolded proteins accumulate, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[15][16] This cleavage releases the cytosolic N-terminal fragment of ATF6 (ATF6n), which then migrates to the nucleus.[17] In the nucleus, ATF6n acts as a transcription factor to upregulate the expression of ER chaperones, such as BiP/GRP78 and GRP94, and components of the ER-associated degradation (ERAD) machinery, in an attempt to clear the misfolded proteins.

Downstream Consequences: Inflammation and Apoptosis

Prolonged or severe ER stress, as induced by L-azetidine-2-carboxylic acid, can overwhelm the adaptive capacity of the UPR, leading to the activation of pro-inflammatory and pro-apoptotic pathways.[1][18]

Pro-inflammatory Response

Studies in BV2 microglial cells have demonstrated that L-azetidine-2-carboxylic acid treatment leads to a robust pro-inflammatory response. This is characterized by an increase in the production of nitric oxide (NO) and the upregulation of pro-inflammatory markers such as IL-1β, IL-6, and NOS2.[1][18][19]

Pro-apoptotic Response

If ER homeostasis cannot be restored, the UPR shifts from a pro-survival to a pro-apoptotic response. A key event in this transition is the ATF4-mediated upregulation of CHOP. CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5] An increased Bax/Bcl2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases.[1][18] L-azetidine-2-carboxylic acid has been shown to increase the Bax/Bcl2 ratio and induce cell death.[1][18][20]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of L-azetidine-2-carboxylic acid (Aze).

Table 1: Dose-Response of L-azetidine-2-carboxylic acid on BV2 Microglial Cell Viability. [1]

| Aze Concentration (µM) | 6 hours (% Control) | 12 hours (% Control) | 24 hours (% Control) |

| 125 | No significant change | No significant change | ~80% *** |

| 250 | No significant change | No significant change | ~75% *** |

| 500 | No significant change | No significant change | ~70% *** |

| 1000 | No significant change | ~70% *** | ~60% *** |

| 2000 | ~85% | ~65% *** | ~55% *** |

| p < 0.05, **p < 0.001 vs. Control |

Table 2: Dose-Response of L-azetidine-2-carboxylic acid on Nitric Oxide (NO) Release in BV2 Microglial Cells. [1]

| Aze Concentration (µM) | 6 hours (% Control) | 12 hours (% Control) | 24 hours (% Control) |

| 500 | No significant change | ~120% ** | ~125% |

| 1000 | ~120% * | ~125% ** | ~130% * |

| 2000 | ~125% * | ~120% * | ~140% ** |

| p < 0.05, *p < 0.01 vs. Control |

Table 3: Effect of L-azetidine-2-carboxylic acid (1000 µM) on UPR and Inflammatory Gene Expression in BV2 Microglial Cells. [13]

| Gene | 1 hour (Fold Change) | 6 hours (Fold Change) | 24 hours (Fold Change) |

| IL-6 | ~100 *** | >600 *** | >600 **** |

| ATF6 | ~2.5 **** | ~4.0 **** | ~2.0 ** |

| PERK | ~1.5 ** | ~2.0 **** | ~1.5 |

| IRE1α | ~1.5 ** | ~2.0 **** | ~1.5 * |

| ATF4 | ~2.0 **** | ~2.5 **** | ~1.5 * |

| GADD34 | ~2.0 *** | ~3.0 **** | ~2.0 ** |

| XBP1 | ~2.0 *** | ~2.5 **** | ~1.5 * |

| DDIT3 (CHOP) | ~2.5 **** | ~3.5 **** | ~2.0 ** |

| p < 0.05, **p < 0.01, ***p < 0.001, ***p < 0.0001 vs. Control |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treatment: Treat cells with varying concentrations of L-azetidine-2-carboxylic acid and incubate for the desired time periods (e.g., 6, 12, 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Nitric Oxide (Griess) Assay

-

Sample Collection: After treating cells with L-azetidine-2-carboxylic acid for the desired time, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: In a 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm. Nitrite (B80452) concentration is determined by comparison with a sodium nitrite standard curve.

Western Blot for Bax and Bcl-2

-

Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein expression levels.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for the target genes (e.g., IL-6, ATF6, PERK) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of L-azetidine-2-carboxylic acid's mechanism of action.

Caption: Workflow for studying Aze's cellular effects.

Caption: Detailed PERK and ATF6 signaling in Aze-induced UPR.

References

- 1. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ATF6 Pathway [gentarget.com]

- 17. researchgate.net [researchgate.net]

- 18. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iris.unict.it [iris.unict.it]

- 20. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of 1-Boc-L-azetidine-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid, a conformationally constrained analog of proline, has emerged as a valuable scaffold in medicinal chemistry. Its incorporation into peptides and small molecules can induce unique structural features, leading to significant alterations in biological activity. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their antiviral and anticancer properties. Detailed experimental protocols and a visualization of the key signaling pathway are presented to facilitate further research and development in this promising area.

Antiviral Activity

Derivatives of this compound have demonstrated notable antiviral activity, particularly against Human Cytomegalovirus (HCMV), a prevalent herpesvirus that can cause severe disease in immunocompromised individuals.[1]

Quantitative Antiviral Data

The antiviral efficacy of a series of dipeptide derivatives of this compound against HCMV has been systematically evaluated. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to assess the potency and selectivity of these compounds. The data is summarized in the table below.

| Compound | R | Xaa | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| 4a | H | Ala | >100 | >100 | - |

| 4b | Me | Ala | 15 ± 2 | >100 | >6.7 |

| 4c | Et | Ala | 12 ± 1 | >100 | >8.3 |

| 4d | nPr | Ala | 10 ± 1 | 80 ± 5 | 8.0 |

| 4e | nBu | Ala | 8 ± 1 | 60 ± 4 | 7.5 |

| 7a | Ph | Phe | >100 | >100 | - |

| 7b | CH2Ph | Phe | 50 ± 5 | >100 | >2.0 |

| Ganciclovir | - | - | 5 ± 1 | >100 | >20 |

Table 1: Anti-HCMV Activity of this compound Dipeptide Derivatives. [1]

Anticancer Activity

The parent compound, L-azetidine-2-carboxylic acid, has shown inhibitory effects on the growth of cancer cells. This activity is attributed to its ability to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding and cellular stress.

Quantitative Anticancer Data

| Compound | Cell Line | Activity | IC50 |

| L-azetidine-2-carboxylic acid | 450.1 murine mammary cancer cells | Growth inhibition | 7.6 µg/ml |

Table 2: Anticancer Activity of L-azetidine-2-carboxylic Acid.

Mechanism of Action: Induction of the Unfolded Protein Response

The primary mechanism underlying the biological activity of L-azetidine-2-carboxylic acid and its derivatives is the induction of the Unfolded Protein Response (UPR). As a proline analog, L-azetidine-2-carboxylic acid can be misincorporated into nascent polypeptide chains, leading to protein misfolding and accumulation in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this stress, the cell activates the UPR, a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.

Figure 1: The Unfolded Protein Response (UPR) Signaling Pathway. This diagram illustrates the three main branches of the UPR (PERK, IRE1α, and ATF6) that are activated in response to ER stress.

Experimental Protocols

Synthesis of 1-Boc-L-azetidine-2-carboxamide Derivatives

A general procedure for the synthesis of dipeptide derivatives involves the coupling of this compound with an appropriate amino acid ester or amide.

General Experimental Workflow for Synthesis

References

An In-depth Technical Guide to 1-Boc-L-azetidine-2-carboxylic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural diversity, and biological applications of analogs and derivatives of 1-Boc-L-azetidine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the unique conformational constraints imparted by the four-membered azetidine (B1206935) ring, a feature that can enhance biological activity and selectivity.

Core Properties of this compound

This compound is a commercially available compound that serves as a crucial starting material for the synthesis of a wide array of derivatives. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 51077-14-6 |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| Appearance | White crystalline solid |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol |

| Purity | ≥98.0% (TLC) |

Synthesis of Structural Analogs and Derivatives

The modification of the this compound core can be achieved through various synthetic strategies, enabling the introduction of diverse functionalities at different positions of the azetidine ring.

Amide and Ester Derivatives

The carboxylic acid moiety is a prime site for modification to generate amide and ester derivatives. Standard peptide coupling reagents are often employed for the synthesis of carboxamides.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of this compound (1.0 eq.) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added the desired amine (1.1 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

N-Substituted Derivatives

The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then be functionalized to yield a variety of N-substituted analogs.

Experimental Protocol: Boc Deprotection and N-Alkylation

This compound ester is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the corresponding amine salt. For N-alkylation, the amine salt is dissolved in a suitable solvent like acetonitrile, and a base such as potassium carbonate is added, followed by the alkylating agent (e.g., an alkyl halide). The mixture is heated to an appropriate temperature (e.g., 80 °C) and stirred until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

C2-Substituted Alkyl Azetidines via Photochemical Decarboxylation

A modern approach to introduce substituents at the C2 position involves a photochemical decarboxylative coupling with various alkenes.

Experimental Protocol: Photochemical Synthesis of 2-Alkyl Azetidines

In a typical batch reaction, 1-Boc-azetidine-2-carboxylic acid (1.0 eq.), an alkene (2.0 eq.), a photocatalyst (e.g., 4CzIPN, 2.5 mol%), and a base such as lithium hydroxide (B78521) monohydrate (1.1 eq.) are dissolved in DMF. The reaction mixture is irradiated with light of a suitable wavelength (e.g., 365 nm) until the starting material is consumed. The product is then purified by high-performance liquid chromatography (HPLC).

Quantitative Data on Biological Activity

The structural modifications of this compound have led to the discovery of potent and selective inhibitors of various biological targets. A notable example is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Activity of Azetidine Amide Analogs [1][2]

| Compound | R Group | IC₅₀ (µM) |

| 5a | 2-hydroxy-5-nitrophenyl | 0.55 |

| 5o | 2-hydroxy-5-iodophenyl | 0.38 |

| 8i | 2-hydroxy-5-(trifluoromethyl)phenyl | 0.34 |

Table 2: Cellular Activity of Azetidine Ester and Lactone Analogs in Breast Cancer Cells [1][2]

| Compound | Cell Line | EC₅₀ (µM) |

| 7e | MDA-MB-231 | 1.9 |

| 7f | MDA-MB-231 | 1.2 |

| 7g | MDA-MB-231 | 0.9 |

| 9k | MDA-MB-231 | 1.1 |

Signaling Pathways and Mechanisms of Action

Azetidine-2-carboxylic acid, the parent amino acid of the title compound, is a proline analog that can be misincorporated into proteins, leading to proteotoxic stress. This triggers specific cellular signaling pathways, primarily the Unfolded Protein Response (UPR).

The misincorporation of azetidine-2-carboxylic acid into newly synthesized proteins in the endoplasmic reticulum (ER) leads to protein misfolding. This accumulation of misfolded proteins is sensed by ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.

-

IRE1α Pathway: Upon activation, IRE1α splices the mRNA of XBP1, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

PERK Pathway: Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.

-

ATF6 Pathway: ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

Furthermore, studies have shown that L-azetidine-2-carboxylic acid can induce both apoptotic and necrotic cell death, accompanied by alterations in mitochondrial morphology and function.[3] Chemical-genetic interaction studies in yeast have also implicated the Target of Rapamycin (TOR) pathway in the cellular response to this compound.[4]

Caption: The Unfolded Protein Response (UPR) pathway activated by azetidine-induced proteotoxic stress.

Experimental Workflows

The development of novel derivatives of this compound for drug discovery typically follows a structured workflow, from initial synthesis to biological evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of 1-Boc-L-azetidine-2-carboxylic Acid in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and peptide design. Its rigid four-membered ring structure offers a unique tool to modulate the conformational properties of peptides and peptidomimetics, often imparting enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its synthesis, incorporation into peptides, and its role as a scaffold in drug discovery.

As a proline analog, L-azetidine-2-carboxylic acid can be incorporated into proteins, which can alter their stability and conformation, leading to the disruption of protein function.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its use in standard peptide synthesis protocols. This guide will delve into the practical aspects of utilizing this versatile molecule, including detailed experimental procedures and data presentation to aid researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₄ | [2] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| CAS Number | 51077-14-6 | [2] |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol | [2] |

| Purity | ≥98.0% (TLC) | [2] |

| XLogP3-AA | 0.9 | [3] |

Synthesis of this compound

The synthesis of this compound is a critical first step for its various applications. Several synthetic routes have been reported, often starting from readily available precursors. A general synthetic pathway is illustrated below.

Applications in Peptide Synthesis

The primary application of this compound is its incorporation into peptide chains. This can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is often employed for the preparation of shorter peptides or for large-scale synthesis. The general workflow involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.

Experimental Protocol: Synthesis of a Dipeptide containing L-Azetidine-2-carboxylic Acid

This protocol is a general guideline based on established peptide coupling procedures.

-

Activation of Boc-L-azetidine-2-carboxylic acid: Dissolve this compound (1.0 eq.), HBTU (0.95 eq.), and HOBt (1.0 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes.

-

Coupling Reaction: To the activated amino acid solution, add the hydrochloride salt of the desired amino acid ester (e.g., H-Phe-OMe·HCl, 1.0 eq.). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected dipeptide.

-

Boc Deprotection: Dissolve the purified dipeptide in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected dipeptide-TFA salt.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides. The C-terminal amino acid is attached to a solid support (resin), and the peptide chain is assembled in a stepwise manner.

References

"CAS number 51077-14-6 properties and safety data"

An In-depth Technical Guide to CAS Number 51077-14-6: Boc-L-Azetidine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, safety data, and applications of the compound with CAS number 51077-14-6, identified as Boc-L-Azetidine-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Chemical Identification and Properties

Boc-L-Azetidine-2-carboxylic acid is a synthetic amino acid derivative widely utilized as a building block in organic chemistry, particularly in the synthesis of peptides and other complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses.[1]

Table 1: Chemical and Physical Properties of Boc-L-Azetidine-2-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 51077-14-6 | [2] |

| Chemical Name | Boc-L-Azetidine-2-carboxylic acid | [2] |

| Synonyms | Boc-(S)-azetidine-2-carboxylic acid, 1-Boc-L-azetidine-2-carboxylic acid, (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid | [1][3] |

| Molecular Formula | C9H15NO4 | [1][2] |

| Molecular Weight | 201.22 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Purity | ≥98.0% (TLC), ≥99.95% (Chiral HPLC) | [1] |

| Optical Activity | [α]/D -120.0±2.0°, c = 1 in methanol | |

| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(O)=O | |

| InChI Key | JWJVSDZKYYXDDN-LURJTMIESA-N | |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Storage Conditions | Store at 0 - 8 °C in a dry, well-ventilated place. | [1][2] |

Safety and Toxicological Information

Boc-L-Azetidine-2-carboxylic acid is classified as an irritant.[5] Appropriate safety precautions should be taken when handling this compound.

Table 2: Safety and Hazard Data for Boc-L-Azetidine-2-carboxylic Acid

| Category | Information | Reference |

| Hazard Classification | Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity – Single Exposure Category 3 (Respiratory tract irritation) | [5] |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [5] |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 | |

| First Aid Measures | In case of inhalation, move person to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. In all cases, consult a physician. | [2] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [2] |

| Personal Protective Equipment | Safety glasses with side-shields, gloves, and a dust mask (type N95 or equivalent). | |

| Stability | Stable under recommended storage conditions. | [2] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [2] |

| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …). | [2] |

| Toxicological Data | No data available for acute toxicity, chronic toxicity, carcinogenicity, mutagenic effects, reproductive toxicity, or teratogenic effects. | [2][6] |

Applications and Experimental Protocols

The primary application of Boc-L-Azetidine-2-carboxylic acid is as a building block in solid-phase peptide synthesis (SPPS). Its unique four-membered azetidine (B1206935) ring can impart conformational constraints on peptides, which is of interest in drug design.

Experimental Protocol: General Procedure for Coupling in Solid-Phase Peptide Synthesis

This protocol describes a general method for the incorporation of Boc-L-Azetidine-2-carboxylic acid into a peptide chain on a solid support.

Materials:

-

Resin-bound amine (e.g., aminomethylated polystyrene resin)

-

Boc-L-Azetidine-2-carboxylic acid

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Solvent (e.g., N,N-Dimethylformamide (DMF))

-

Deprotection agent (e.g., Trifluoroacetic acid (TFA))

-

Washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent such as DMF for 30 minutes.

-

Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin is removed by treatment with a solution of TFA in DCM (e.g., 25-50% v/v) for 20-30 minutes.

-

Washing: The resin is washed thoroughly with DCM and DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: The resin is neutralized with a solution of a hindered base such as 10% DIPEA in DMF.

-

Washing: The resin is washed again with DMF.

-

Activation and Coupling:

-

In a separate vessel, Boc-L-Azetidine-2-carboxylic acid (2-4 equivalents relative to the resin loading) is pre-activated with a coupling agent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for a few minutes.

-

The activated amino acid solution is then added to the washed and neutralized resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped by acetylation using acetic anhydride (B1165640) and a base to prevent the formation of deletion sequences.

-

Cycle Repetition: Steps 2-9 are repeated for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of Boc-L-Azetidine-2-carboxylic acid into a peptide chain using SPPS.

Caption: A typical cycle in solid-phase peptide synthesis using Boc chemistry.

Logical Relationship of Safety Information

This diagram illustrates the logical flow of assessing and mitigating risks associated with handling Boc-L-Azetidine-2-carboxylic acid.

Caption: Logical flow for ensuring safe handling of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. CAS 51077-14-6: (S)-N-BOC-Azetidine carboxylic acid [cymitquimica.com]

- 4. Buy Online CAS Number 51077-14-6 - TRC - N-Boc-L-azetidine-2-carboxylic Acid | LGC Standards [lgcstandards.com]

- 5. (2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid | C9H15NO4 | CID 2734495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cn.canbipharm.com [cn.canbipharm.com]

The Dawn of a Strained Ring: An In-depth Technical Guide to the Early Discovery and Development of Azetidine-Based Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-based amino acids, particularly the proline analogue azetidine-2-carboxylic acid, represent a fascinating class of non-proteinogenic amino acids that have intrigued chemists and biologists for decades. Their inherent ring strain and ability to be mistakenly incorporated into proteins in place of proline have made them valuable tools for studying protein structure and function, as well as lead compounds in drug discovery. This technical guide delves into the seminal early discoveries, synthetic methodologies, and biological investigations that laid the foundation for our current understanding of these unique molecules.

The Initial Discovery: Azetidine-2-Carboxylic Acid from the Lily of the Valley

The history of azetidine-based amino acids begins in 1955 when L. Fowden first reported the isolation of a new imino acid from the rhizomes and fresh foliage of the lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum species). This compound was subsequently identified as azetidine-2-carboxylic acid. Fowden's pioneering work involved the extraction of the amino acid from plant tissues and its characterization using paper chromatography and comparison with a synthetically prepared sample.

Experimental Protocol: Isolation of L-Azetidine-2-carboxylic Acid from Convallaria majalis

This protocol is based on the methods described by Fowden in his 1956 publication in the Biochemical Journal.

1. Extraction:

- Freshly harvested rhizomes of Convallaria majalis are minced and extracted with hot 70% (v/v) ethanol (B145695) for several hours.

- The ethanolic extract is filtered, and the filtrate is concentrated under reduced pressure to a smaller volume.

2. Purification by Ion-Exchange Chromatography:

- The concentrated extract is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50) in the hydrogen form.

- The column is washed with water to remove neutral and anionic compounds.

- The amino acids are then displaced from the resin by elution with 2 M aqueous ammonia (B1221849).

3. Preparative Paper Chromatography:

- The ammonia eluate is concentrated to a small volume.

- The mixture of amino acids is separated by preparative paper chromatography using a solvent system such as phenol-water (4:1, w/v).

- The band corresponding to azetidine-2-carboxylic acid (identified by its Rf value relative to known standards) is excised from the chromatogram.

4. Elution and Crystallization:

- The compound is eluted from the paper strips with water.

- The aqueous eluate is concentrated, and the L-azetidine-2-carboxylic acid is crystallized by the addition of ethanol.

5. Recrystallization:

- The crystalline product is further purified by recrystallization from aqueous ethanol to yield colorless needles.

Early Synthetic Approaches to Azetidine-2-Carboxylic Acid

The structural confirmation and further biological investigation of azetidine-2-carboxylic acid necessitated the development of synthetic routes. Early methods focused on the cyclization of functionalized four-carbon chains.

Synthesis of Racemic Azetidine-2-Carboxylic Acid from γ-Aminobutyric Acid (GABA)

An early synthesis of optically inactive azetidine-2-carboxylic acid was achieved starting from the neurotransmitter GABA.

Methodology:

-

α-Bromination: GABA is subjected to α-bromination to yield γ-amino-α-bromobutyric acid.

-

Ring Closure: The intermediate γ-amino-α-bromobutyric acid undergoes ring closure upon treatment with a barium hydroxide (B78521) solution. This step involves the removal of hydrogen bromide and subsequent intramolecular nucleophilic attack of the amine on the carbon bearing the bromine atom.

Synthesis of Optically Active L-Azetidine-2-Carboxylic Acid from L-α,γ-Diaminobutyric Acid

The synthesis of the naturally occurring L-enantiomer was accomplished starting from L-α,γ-diaminobutyric acid.

Methodology:

-

Deamination: L-α,γ-diaminobutyric acid dihydrochloride (B599025) is treated with a mixture of nitrous acid and hydrochloric acid. This selectively deaminates the α-amino group to a hydroxyl group, which is then substituted by a chlorine atom to yield γ-amino-α-chlorobutyric acid.

-

Cyclization: The resulting γ-amino-α-chlorobutyric acid is treated with barium hydroxide. This promotes the elimination of hydrogen chloride and subsequent intramolecular cyclization to afford L-azetidine-2-carboxylic acid.

Physicochemical and Biological Data

The early investigations into azetidine-2-carboxylic acid established its fundamental properties and biological effects.

Table 1: Physicochemical Properties of L-Azetidine-2-Carboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | |

| Molar Mass | 101.10 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 215 °C (decomposes) | |

| Solubility in Water | 5.0 g/100 mL | |

| Specific Rotation [α]D | -108° (in H₂O) |

Table 2: Early Quantitative Biological Data for L-Azetidine-2-Carboxylic Acid

| Biological Effect | Organism/System | Quantitative Data | Reference |

| Acute Toxicity (LD₅₀) | Mouse (subcutaneous) | 1000 mg/kg | |

| Teratogenicity | Hamster (intraperitoneal) | Skeletal anomalies observed at 200-600 mg/kg | |

| Inhibition of Collagen Synthesis | Fetal Rat Calvaria | 40-70% decrease in proline incorporation | |

| Inhibition of Cell Growth | Murine Mammary Cancer Cells (450.1) | IC₅₀ = 7.6 µg/mL |

Biological Mechanism of Action: Induction of the Unfolded Protein Response

Azetidine-2-carboxylic acid exerts its biological effects primarily by being a mimic of proline. It is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains. The smaller, more constrained four-membered ring of azetidine-2-carboxylic acid, when substituted for the five-membered ring of proline, disrupts the normal secondary and tertiary structure of proteins. This leads to protein misfolding and aggregation, which in turn triggers a cellular stress response known as the Unfolded Protein Response (UPR).

The UPR is a complex signaling network that aims to restore endoplasmic reticulum (ER) homeostasis. Three main ER-resident transmembrane proteins act as sensors for the accumulation of unfolded proteins: PERK, IRE1α, and ATF6. The binding of the chaperone protein BiP (also known as GRP78) to the luminal domains of these sensors keeps them in an inactive state. Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.

The activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein translation, thereby reducing the protein load on the ER. The activation of the ATF6 pathway involves its translocation to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates the expression of ER chaperones to assist in protein folding.

Caption: UPR activation by azetidine-2-carboxylic acid.

Experimental Workflow: Analysis of UPR Activation

The investigation of UPR activation by azetidine-2-carboxylic acid typically involves a series of cell-based assays.

Caption: Experimental workflow for UPR analysis.

Pioneers in the Early Development of Azetidine-Based Amino Acids

The early understanding of azetidine-based amino acids was shaped by the contributions of several key researchers:

-

L. Fowden: His discovery, isolation, and initial characterization of azetidine-2-carboxylic acid from plants were foundational to the entire field.

-

Siegmund Gabriel and J. Weiner: While not working on the amino acid itself, their first synthesis of the parent azetidine (B1206935) ring in 1888 was a crucial chemical precedent.

-

Early Synthetic Chemists: Numerous organic chemists in the mid-20th century contributed to the development of synthetic routes to azetidines and their derivatives, enabling further biological studies.

-

Darwin J. Prockop and colleagues: In the 1970s, they conducted extensive research on the effects of azetidine-2-carboxylic acid on collagen synthesis, providing significant insights into its mechanism of toxicity.

Conclusion

The early discovery and development of azetidine-based amino acids, from their initial isolation from natural sources to the elucidation of their fundamental biological mechanisms, have provided a rich area of scientific inquiry. The pioneering work of Fowden and others has not only expanded our knowledge of unusual amino acids in nature but has also furnished the scientific community with a powerful tool to probe the intricacies of protein synthesis and folding. The foundational knowledge established in these early years continues to underpin modern research into the therapeutic potential of azetidine-containing compounds.

Conformational Analysis of Peptides Containing 1-Boc-L-azetidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate conformational properties. 1-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH), a four-membered ring analogue of proline, has garnered significant interest due to its unique conformational constraints. This technical guide provides an in-depth analysis of the conformational landscape of peptides containing this intriguing building block, summarizing key experimental and computational findings. Understanding the structural impact of Boc-Aze-OH is crucial for the rational design of peptidomimetics with tailored three-dimensional structures and biological functions.

Conformational Preferences of Azetidine-Containing Peptides

The replacement of the five-membered pyrrolidine (B122466) ring of proline with the four-membered azetidine (B1206935) ring of L-azetidine-2-carboxylic acid (Aze) introduces significant alterations to the peptide backbone. Computational and experimental studies have revealed that peptides containing Aze residues are generally more flexible than their proline-containing counterparts.[1] This increased flexibility arises from a reduction in the steric constraints imposed by the smaller ring, leading to a wider range of accessible conformations.

A key conformational feature induced by the incorporation of Aze residues is the propensity to adopt γ-turn structures.[2] This is in contrast to proline, which is well-known for its ability to induce β-turns. The constrained nature of the azetidine ring forces the peptide backbone into a tight turn, which can be a critical determinant of biological activity.

Furthermore, studies on tetrapeptides containing both Aze and proline, such as Boc-(L-Aze-L-Pro)₂-Opcp, have shown that the presence of the azetidine ring can dictate the overall peptide conformation. In trifluoroethanol, this particular peptide was found to adopt an all-cis peptide bond conformation, resulting in a left-handed helical structure.[3] This finding highlights the profound influence of the azetidine residue on the local and global conformation of the peptide chain. In contrast, the related tetrapeptide Boc-(L-Pro)₃-L-Aze-Opcp was found to exist as a mixture of both cis and trans peptide bond isomers, suggesting that the positioning of the Aze residue within the peptide sequence is critical in determining the final conformation.[3]

Data Presentation: Conformational Parameters

While detailed quantitative data for peptides exclusively containing this compound is limited in publicly available literature, the following tables summarize the types of parameters used in conformational analysis and provide illustrative data based on related studies of azetidine and proline-containing peptides.

Table 1: Dihedral Angles (Φ, Ψ) from Computational and Spectroscopic Studies

| Peptide Fragment | Method | Solvent | Φ (°) | Ψ (°) | Dominant Conformation | Reference |

| Ac-Aze-NMe | Computational | Gas Phase | - | - | Multiple low-energy minima | [1] |

| Boc-(L-Aze-L-Pro)₂-Opcp | NMR/CD | Trifluoroethanol | - | - | Compatible with left-handed helix (all-cis peptide bonds) | [3][4] |

| Ac-Aib-AzGly-NH₂ | Computational/NMR | - | -90 | 0 | β-I turn | [5] |

Note: Specific dihedral angle values for Boc-Aze-containing peptides were not available in the reviewed literature abstracts. The table reflects the qualitative descriptions found.

Table 2: NMR Spectroscopic Data for Conformational Analysis

| Peptide | Solvent | Observed Phenomenon | Implied Conformation | Reference |

| Boc-(L-Aze-L-Pro)₂-Opcp | Trifluoroethanol | Single set of resonances | Single dominant conformation (all-cis) | [3][4] |

| Boc-(L-Pro)₃-L-Aze-Opcp | Chloroform or Trifluoroethanol | Multiple sets of resonances | Mixture of cis and trans isomers | [3] |

Table 3: Circular Dichroism (CD) Spectroscopic Data

| Peptide | Solvent | CD Spectral Features | Inferred Secondary Structure | Reference |

| Boc-(L-Aze-L-Pro)₂-Opcp | Trifluoroethanol | Cotton effect opposite to polyproline form I | Left-handed helix | [3][4] |

Note: Specific molar ellipticity values were not available in the reviewed literature abstracts.

Experimental Protocols

Solution-Phase Peptide Synthesis of Boc-(L-Aze-L-Pro)₂-Opcp

This protocol is based on traditional solution-phase peptide synthesis methodologies.[3]

Materials:

-

This compound (Boc-Aze-OH)

-

L-Proline pentachlorophenyl ester hydrochloride (H-Pro-Opcp·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Pentachlorophenol

-

Standard reagents for workup and purification (e.g., ethyl acetate, hexane, silica (B1680970) gel)

Procedure:

-

Dipeptide Synthesis (Boc-Aze-Pro-Opcp):

-

Dissolve Boc-Aze-OH and HOBt in DMF.

-

Add DCC at 0°C and stir for 30 minutes.

-

Add a solution of H-Pro-Opcp·HCl and TEA in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) byproduct.

-

Purify the dipeptide by silica gel chromatography.

-

-

Deprotection of the Dipeptide:

-

Treat the purified Boc-Aze-Pro-Opcp with a solution of TFA in DCM (e.g., 50% v/v) for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected dipeptide salt (H-Aze-Pro-Opcp·TFA).

-

-

Tetrapeptide Synthesis (Boc-Aze-Pro-Aze-Pro-Opcp):

-

Couple the deprotected dipeptide (H-Aze-Pro-Opcp·TFA) with another equivalent of the activated Boc-Aze-OH (prepared as in step 1).

-

Follow the same reaction and purification procedures as for the dipeptide synthesis.

-

-

Final Characterization:

-

Confirm the identity and purity of the final tetrapeptide using mass spectrometry and NMR spectroscopy.

-

NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to determine the conformation of an Aze-containing peptide.

Instrumentation:

-

High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Dissolve the peptide (e.g., Boc-(L-Aze-L-Pro)₂-Opcp) in a deuterated solvent (e.g., trifluoroethanol-d₃, chloroform-d, or DMSO-d₆) to a concentration of 1-10 mM.

NMR Experiments:

-

1D ¹H NMR: To observe the overall spectral features and identify the number of conformational isomers present.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in residue-specific assignments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides crucial distance restraints for structure calculation. The presence or absence of specific NOEs/ROEs between adjacent and non-adjacent residues is indicative of the peptide's secondary structure.

-

¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

Variable Temperature NMR: To study the temperature dependence of amide proton chemical shifts, which can identify protons involved in intramolecular hydrogen bonds.

Data Analysis:

-

Assign all proton and carbon resonances using the combination of 2D NMR spectra.

-

Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

-

Integrate NOESY/ROESY cross-peaks to obtain interproton distance restraints.

-

Use the collected restraints in molecular modeling software to calculate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for determining the secondary structure of peptides in solution.

Instrumentation:

-

CD Spectropolarimeter

Sample Preparation:

-

Dissolve the peptide in a suitable solvent (e.g., trifluoroethanol, phosphate (B84403) buffer) to a concentration in the micromolar range (e.g., 10-100 µM). The solvent must be transparent in the far-UV region.

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic minima and maxima indicate the presence of α-helices, β-sheets, or random coil structures. For example, a left-handed helix, as suggested for Boc-(L-Aze-L-Pro)₂-Opcp, would have a distinct CD spectrum that differs from that of a right-handed α-helix or a β-sheet.

Visualization of Workflows and Concepts

Experimental Workflow: Peptide Synthesis and Analysis

Caption: Workflow for the synthesis and conformational analysis of an Aze-containing peptide.

Conceptual Diagram: Influence of Aze on Peptide Conformation

Caption: Comparison of the conformational influence of Aze versus Pro in peptides.

Conclusion

The incorporation of this compound into peptides provides a fascinating avenue for manipulating their three-dimensional structure. The reduced ring size of the azetidine moiety compared to proline leads to increased backbone flexibility and a preference for γ-turn conformations. Furthermore, the strategic placement of Aze residues can enforce specific global conformations, such as the all-cis, left-handed helix observed in Boc-(L-Aze-L-Pro)₂-Opcp. This detailed understanding of the conformational impact of Boc-Aze-OH is invaluable for the design of novel peptidomimetics with enhanced stability, bioavailability, and targeted biological activity. Further high-resolution structural studies are warranted to provide more precise quantitative data on the conformational landscape of these important peptide building blocks.

References

- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Torsion angle based design of peptidomimetics: a dipeptidic template adopting beta-I turn (Ac-Aib-AzGly--NH(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-L-azetidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid is a proline analogue that, when incorporated into peptides, can introduce unique conformational constraints. As a non-natural amino acid, it serves as a valuable tool in peptidomimetic design and drug discovery. Its four-membered ring structure can alter the backbone geometry and proteolytic stability of peptides.[1][2] The incorporation of L-azetidine-2-carboxylic acid can lead to a higher degree of flexibility in the peptide chain compared to its five-membered ring counterpart, proline.[1] This modification can influence the peptide's biological activity and pharmacokinetic properties.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively reported in the literature, the following tables provide a template for expected outcomes based on standard Boc-SPPS of other amino acids. Actual results should be determined empirically for each specific sequence.

Table 1: Coupling Reagent Performance with this compound (Hypothetical)

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Estimated Coupling Efficiency (%) | Notes |

| HBTU/DIEA | 2 | 30-60 | >99% | Standard and reliable choice for most couplings. |

| HATU/DIEA | 2 | 30 | >99% | Recommended for potentially difficult couplings. |

| DIC/HOBt | 5-10 | 60-120 | >98% | A cost-effective option, though slower. |

Table 2: Typical Yield and Purity for a Model Peptide Containing an Azetidine Residue

| Peptide Sequence | Synthesis Scale (mmol) | Crude Peptide Yield (mg) | Overall Yield (%) | Purity by RP-HPLC (%) |

| Ac-Tyr-Gly-Gly-Phe-Aze-NH2 | 0.1 | 65-85 | 50-65 | >85 |

| H-Ala-Aze-Phe-Gly-Leu-OH | 0.1 | 70-90 | 55-70 | >90 |

Experimental Protocols

The following protocols are based on standard, well-established procedures for Boc-SPPS and are adapted for the use of this compound.[3][4]

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for a further 20-30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-25 minutes.

-

Wash the resin with DCM (2x) and IPA (2x) to remove residual TFA and by-products.[4]

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

-

-

Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (B1667542) (scavenger)

-

Diethyl ether

-

Specialized HF cleavage apparatus

Procedure:

-

Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

-

Scavenger Addition: Add anisole (approximately 1 mL per 100 mg of resin).

-

HF Cleavage:

-